molecular formula C11H18O3 B3044654 Cyclohexylmethyl 3-oxobutanoate CAS No. 100303-76-2

Cyclohexylmethyl 3-oxobutanoate

Cat. No.: B3044654
CAS No.: 100303-76-2
M. Wt: 198.26 g/mol
InChI Key: XAHWQNFLXQOUJZ-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, a β-keto acid known for its instability in free form. However, esterification stabilizes the molecule, making it synthetically versatile . The compound features a cyclohexylmethyl group attached to the ester oxygen, which enhances lipophilicity and may influence biological activity. Its synthesis typically involves condensation reactions, akin to methods used for analogous esters like ethyl 3-oxobutanoate, though specific protocols for the cyclohexylmethyl variant are less documented in the provided literature. Structurally, it shares similarities with diethyl propanedioate, enabling participation in Claisen-like condensations to form heterocycles or complex organic frameworks .

Properties

CAS No.

100303-76-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

cyclohexylmethyl 3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h10H,2-8H2,1H3

InChI Key

XAHWQNFLXQOUJZ-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)OCC1CCCCC1

Canonical SMILES

CC(=O)CC(=O)OCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Esters vs. Amides

Cyclohexylmethyl 3-oxobutanoate differs from amide derivatives like N-cyclohexylacetoacetamide () in reactivity and stability. While the ester is hydrolytically more labile than amides, it offers greater synthetic flexibility in nucleophilic acyl substitutions. For instance, N-cyclohexylacetoacetamide is synthesized in 94% yield via amine-diketene reactions , whereas ester synthesis may require milder conditions due to the sensitivity of the β-keto ester group.

Physical and Chemical Properties

Property This compound* Methyl 3-Oxobutanoate 2-Methoxyethyl 3-Oxobutanoate
Molecular Weight ~186.22 (estimated) 116.11 160.17
Lipophilicity (LogP) High (cyclohexyl group) Moderate Moderate (polar methoxy group)
Stability Stable as ester Stable Stable
Synthetic Yield Not reported High (common starting material) Variable (dependent on conditions)

*Estimated based on structural analogs.

Comparative Bioactivity Data

Compound Structure IC50 (µM) Application Source
Ugonin 1 Cyclohexylmethyl flavonoid 0.05 Bacterial neurite inhibition
Luteolin Parent flavonoid 4.4 Bacterial neurite inhibition
Ethyl 3-Oxobutanoate Simple ester N/A Synthetic intermediate

The dramatic potency increase in ugonin derivatives underscores the cyclohexylmethyl group’s role in enhancing binding affinity, likely via hydrophobic interactions or conformational stabilization .

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